(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3,4,5-trimethoxyphenyl)methanone
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It contains a spiro[4.5]decan ring system, which is a type of bicyclic compound where two rings share a single atom . The compound also contains a tosyl group (4-tosyl), an oxa group (1-oxa), and a trimethoxyphenyl group (3,4,5-trimethoxyphenyl).Mechanism of Action
Target of Action
The primary target of this compound is Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the necroptosis pathway, a form of programmed cell death . Inhibiting the kinase activity of RIPK1 can block the activation of the necroptosis pathway, showing therapeutic potential in various human diseases .
Mode of Action
The compound interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, preventing cell death
Biochemical Pathways
The compound affects the necroptosis pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that plays a significant role in various inflammatory diseases . By inhibiting RIPK1, the compound prevents the activation of this pathway, potentially alleviating symptoms of diseases driven by necroptosis .
Result of Action
The inhibition of RIPK1 by the compound prevents the activation of the necroptosis pathway . This action can potentially prevent cell death and alleviate symptoms of diseases driven by necroptosis . .
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(3,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O7S/c1-17-5-7-19(8-6-17)34(28,29)26-13-14-33-24(26)9-11-25(12-10-24)23(27)18-15-20(30-2)22(32-4)21(16-18)31-3/h5-8,15-16H,9-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYLEAHCFZCGPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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